molecular formula C28H30N2O B10927324 3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10927324
M. Wt: 410.5 g/mol
InChI Key: OBZOHOSRLAXEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
  • 1-(3-methoxybenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole

Uniqueness

3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. Its combination of aromatic rings and functional groups makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.

Properties

Molecular Formula

C28H30N2O

Molecular Weight

410.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C28H30N2O/c1-18-10-12-24(14-20(18)3)27-22(5)28(25-13-11-19(2)21(4)15-25)30(29-27)17-23-8-7-9-26(16-23)31-6/h7-16H,17H2,1-6H3

InChI Key

OBZOHOSRLAXEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.